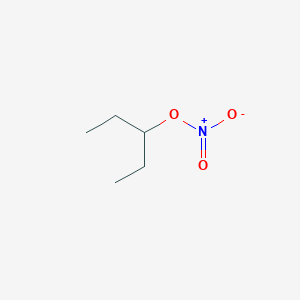
Pentan-3-yl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentan-3-yl nitrate can be synthesized through the nitration of pentan-3-ol. The general procedure involves reacting pentan-3-ol with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as rhenium, can also enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction of this compound can yield pentan-3-ol and other reduced nitrogen species.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroalkanes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Pentan-3-yl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and other nitrogen-containing molecules.
Biology: Research into its biological activity includes studies on its potential as a nitric oxide donor, which can have various physiological effects.
Medicine: Investigations into its potential therapeutic applications, such as vasodilation and anti-inflammatory effects, are ongoing.
Industry: It is used in the production of specialized chemicals and materials, including explosives and propellants
Mechanism of Action
The mechanism of action of pentan-3-yl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
Pentan-2-yl nitrate: Another nitrate ester with similar properties but different structural isomerism.
Butyl nitrate: A shorter-chain nitrate ester with similar reactivity.
Hexyl nitrate: A longer-chain nitrate ester with similar applications.
Uniqueness
Pentan-3-yl nitrate is unique due to its specific structural configuration, which can influence its reactivity and the types of reactions it undergoes. Its position on the carbon chain can affect its physical properties, such as boiling point and solubility, making it distinct from other nitrate esters .
Properties
CAS No. |
82944-59-0 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
pentan-3-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
WQZKKVJFBZPJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




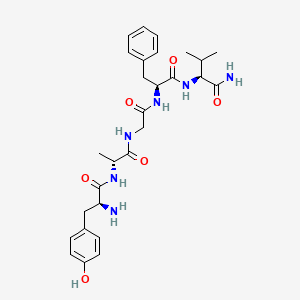

![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
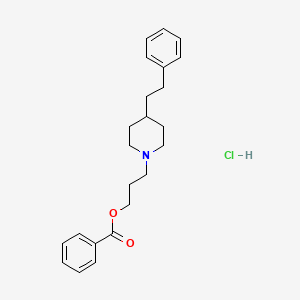
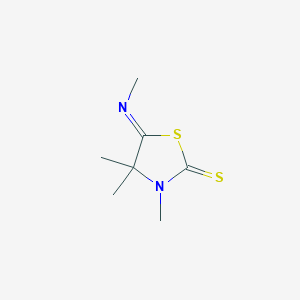
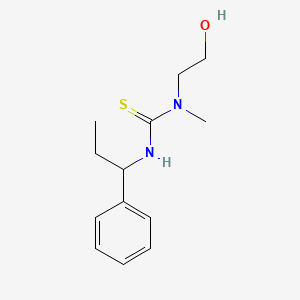
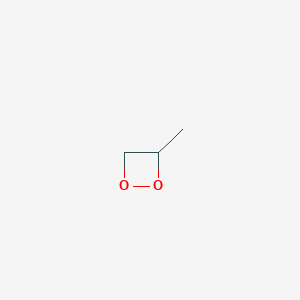
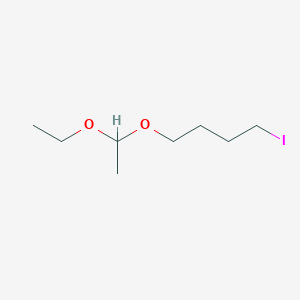
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)


